N-(furan-2-ylmethyl)cyclohexanamine
CAS No.: 4439-54-7
Cat. No.: VC13245347
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4439-54-7 |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)cyclohexanamine |
| Standard InChI | InChI=1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 |
| Standard InChI Key | JHGGKHHNNMLMKP-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NCC2=CC=CO2 |
| Canonical SMILES | C1CCC(CC1)NCC2=CC=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a cyclohexane ring bonded to an amine group, which is further connected to a furan heterocycle through a methylene bridge. The furan ring (a five-membered aromatic ring with one oxygen atom) contributes π-electron density, while the cyclohexyl group introduces steric bulk and conformational variability. Key structural features include:
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IUPAC Name: N-(Furan-2-ylmethyl)cyclohexanamine
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Molecular Formula:
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Molecular Weight: 179.26 g/mol
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Canonical SMILES:
Physicochemical Characteristics
Theoretical calculations and analog-based predictions suggest the following properties:
| Property | Value/Range |
|---|---|
| Boiling Point | 250–270°C (estimated) |
| Melting Point | 80–90°C (predicted) |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO); low in water |
| LogP (Partition Coefficient) | 2.1–2.5 (indicative of moderate lipophilicity) |
The furan ring’s electron-rich nature likely enhances interactions with biological targets, while the cyclohexylamine moiety may influence solubility and membrane permeability.
Synthesis and Industrial Production
Synthetic Routes
N-(Furan-2-ylmethyl)cyclohexanamine is typically synthesized via reductive amination, a common method for secondary amine formation. A proposed pathway involves:
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Reactants: Cyclohexylamine and furan-2-carbaldehyde.
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Conditions:
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Solvent: Methanol or ethanol.
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Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
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Catalyst: Acetic acid (for pH control).
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Mechanism: The aldehyde reacts with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine.
The reaction can be summarized as:
Industrial Scalability
For large-scale production, continuous-flow reactors are preferred due to their efficiency in heat and mass transfer. Post-synthesis purification may involve fractional distillation or recrystallization using ethanol-water mixtures.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for designing MAO inhibitors. Structural modifications, such as halogenation of the furan ring or substitution on the cyclohexyl group, could optimize potency and selectivity.
Material Science
Furan derivatives are explored for polymer synthesis due to their renewable origin and reactivity. Incorporating cyclohexylamine may enhance thermal stability in polyamides or epoxy resins.
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Difference | Bioactivity Comparison |
|---|---|---|
| N-Methylfurfurylamine | Methyl group replaces cyclohexyl | Lower MAO affinity, higher volatility |
| Cyclohexylpyrrolidine | Pyrrolidine instead of furan | Enhanced CNS penetration |
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